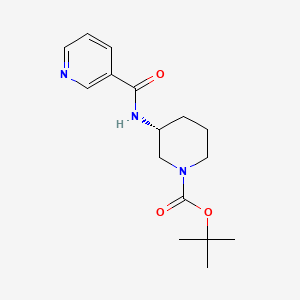

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

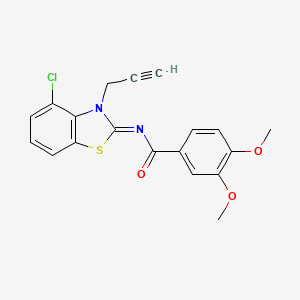

The compound is a benzamide derivative with a trifluoromethyl group attached to the amide’s phenyl ring. It also has a tetramethyl-dioxaborolane group attached to the benzene ring. These groups could potentially make the compound interesting for various chemical reactions, particularly in the field of medicinal chemistry where such structures are often seen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, a trifluoromethyl group, and a tetramethyl-dioxaborolane group. The presence of these functional groups could confer unique chemical properties to the compound .Chemical Reactions Analysis

The tetramethyl-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions as a boronic acid surrogate. The trifluoromethyl group is a common motif in pharmaceuticals and could be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Boric Acid Ester Intermediates with Benzene Rings : Huang et al. (2021) synthesized boric acid ester intermediates featuring benzene rings similar to 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide. These compounds were obtained through a three-step substitution reaction and analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Antimicrobial Activity

- Antipathogenic Activity of Thiourea Derivatives : A study by Limban et al. (2011) investigated acylthioureas with chemical structures related to the compound . They found significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests potential antimicrobial applications for similar compounds (Limban et al., 2011).

Synthesis and Drug Potential

- Synthesis of Novel Antimicrobial Compounds : Ghorab et al. (2017) synthesized a series of compounds, including derivatives similar to the compound of interest, demonstrating significant antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial drugs (Ghorab et al., 2017).

Water-Soluble Polyamides

- Synthesis of Water-Soluble Polyamides : Sugi et al. (2006) synthesized chain-growth polycondensations of certain aromatic compounds, resulting in water-soluble polyamides with potential applications in materials science. The research indicated the utility of similar chemical structures in creating novel polymers (Sugi et al., 2006).

Molecular Synthesis Methods

- Novel Synthesis Methods : Shaabani et al. (2009) developed an efficient synthesis method for benzodiazepine derivatives, which are structurally related to the compound . This research highlights innovative approaches to synthesizing complex molecules, potentially relevant to pharmaceutical applications (Shaabani et al., 2009).

Anti-Tubercular Activity

- Synthesis of Anti-Tubercular Compounds : Nimbalkar et al. (2018) synthesized derivatives of benzamide with promising in vitro anti-tubercular activity. This research underscores the potential of structurally similar compounds in treating tuberculosis (Nimbalkar et al., 2018).

Safety And Hazards

Direcciones Futuras

The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal applications, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and studying its pharmacokinetic properties .

Propiedades

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BF3NO3/c1-13-9-10-14(11-17(13)22-28-19(2,3)20(4,5)29-22)18(27)26-16-8-6-7-15(12-16)21(23,24)25/h6-12H,1-5H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJGGQXKHGIAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)

![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)

![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)

![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide](/img/structure/B2955830.png)